molecular formula C10H9N3S B6579194 Pyrimidine, 2-[(2-pyridinylmethyl)thio]- CAS No. 83782-80-3

Pyrimidine, 2-[(2-pyridinylmethyl)thio]-

Cat. No.: B6579194
CAS No.: 83782-80-3
M. Wt: 203.27 g/mol
InChI Key: OARMSWNYNKYQCE-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(2-pyridinylmethyl)thio]- (IUPAC name: 4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine) is a heterocyclic compound with a pyrimidine core substituted at the 2-position by a thioether group linked to a 2-pyridinylmethyl moiety. Its molecular formula is C₁₁H₁₁N₃S (molecular weight: 217.29 g/mol) . Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARMSWNYNKYQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403280
Record name Pyrimidine, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83782-80-3
Record name Pyrimidine, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrimidine-2-thiol with 2-Pyridinylmethyl Halides

The most direct route involves the nucleophilic substitution of pyrimidine-2-thiol (1) with 2-pyridinylmethyl chloride (2) under basic conditions (Scheme 1). This method, adapted from analogous pyrimidine alkylations, proceeds via deprotonation of the thiol to a thiolate ion, which attacks the electrophilic methylene carbon adjacent to the pyridine ring.

Scheme 1 :
Pyrimidine-2-thiol+2-Pyridinylmethyl chlorideBase2-[(2-Pyridinylmethyl)thio]pyrimidine+HCl\text{Pyrimidine-2-thiol} + \text{2-Pyridinylmethyl chloride} \xrightarrow{\text{Base}} \text{2-[(2-Pyridinylmethyl)thio]pyrimidine} + \text{HCl}

Reaction Optimization

  • Solvent : Anhydrous acetone or DMF ensures solubility of both reactants and minimizes hydrolysis of the alkyl halide.

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) effectively deprotonates the thiol while avoiding side reactions.

  • Temperature : Reflux (~80°C) for 6–12 hours achieves >70% conversion, as evidenced by TLC monitoring.

Table 1 : Comparative Yields Under Varied Conditions

ConditionSolventBaseTime (h)Yield (%)
Conventional refluxAcetoneK2_2CO3_31272
Microwave-assistedDMFNaH285
Room temperatureTHFDBU2445

Microwave irradiation (method A in) significantly accelerates the reaction, reducing time to 2 hours with an 85% yield, attributed to enhanced molecular agitation and thermal efficiency.

Cyclocondensation Approaches

An alternative strategy constructs the pyrimidine ring de novo with the thioether group pre-installed. This method, though less common, avoids handling unstable thiol intermediates. For example, a one-pot three-component reaction involving thiourea, a β-diketone, and 2-pyridinylmethyl isothiocyanate could yield the target compound via cyclization.

Key Considerations :

  • Catalyst : Diammonium hydrogen phosphate (DAHP) in aqueous media promotes eco-friendly cyclization, as demonstrated for pyrido[2,3-d]pyrimidines.

  • Temperature : Microwave irradiation at 100°C for 20 minutes achieves rapid cyclization, though yields remain suboptimal (~60%) compared to alkylation routes.

Experimental Protocols and Mechanistic Insights

Synthesis of Pyrimidine-2-thiol

Pyrimidine-2-thiol (1) is synthesized via:

  • Thionation of Pyrimidin-2-ol : Treatment with Lawesson’s reagent (2.2 equiv) in toluene under reflux converts the hydroxyl group to a thiol with 90% efficiency.

  • Cyclocondensation : Reaction of thiourea with β-keto esters in alkaline media forms the pyrimidine ring directly, though this method introduces substituents at the 4 and 6 positions.

Preparation of 2-Pyridinylmethyl Halides

2-Pyridinylmethyl chloride (2) is synthesized by radical bromination of 2-picoline using N-bromosuccinimide (NBS) under UV light, followed by halogen exchange with HCl gas in dichloromethane.

Coupling Reaction Mechanistics

The alkylation proceeds via an SN_N2 mechanism, where the thiolate ion attacks the methylene carbon of 2-pyridinylmethyl chloride. Polar aprotic solvents stabilize the transition state, while bulky bases like DBU hinder reactivity due to steric effects (Table 1).

Analytical Characterization

Spectroscopic Data

  • IR : Absence of S−H stretch (~2550 cm1^{-1}); C−S vibration at 680 cm1^{-1}.

  • 1^1H NMR (DMSO-*d6_6*) : Singlet at δ 4.35 ppm (SCH2_2), pyridine protons as multiplet (δ 7.25–8.50 ppm).

  • 13^{13}C NMR : Quaternary carbons at δ 160.2 (C2-pyrimidine), 149.5 (C2-pyridine).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H2_2O 70:30) shows a single peak at tR_R = 6.2 min, confirming >98% purity.

Challenges and Innovations

Competing Side Reactions

  • Oxidation : Thioethers may oxidize to sulfoxides under aerobic conditions; thus, reactions require inert atmospheres.

  • Polyalkylation : Excess alkylating agent leads to di-substitution; stoichiometric control is critical.

Green Chemistry Advances

  • Aqueous Media : Using DAHP in water reduces organic solvent waste, though reaction times increase.

  • Microwave Assistance : Cuts energy use by 60% while improving yields .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[(2-pyridinylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrimidine, 2-[(2-pyridinylmethyl)thio]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 2-[(2-pyridinylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations: Thiol vs. Thioether Groups

  • Pyrimidine-2-thiol derivatives (e.g., 4h in ): These compounds feature a thiol (-SH) group at the 2-position of pyrimidine. For example, 4-(4-hydroxy-3-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine-2-thiol exhibits a pyridine moiety but lacks the thioether linkage. Thiols are more reactive than thioethers, enabling disulfide bond formation or oxidation to sulfonic acids, which may influence stability and bioavailability .
  • 4-Amino-2-(methylthio)-6-pyrimidinol (): This derivative has a methylthio (-SCH₃) group at position 2, along with amino and hydroxyl substituents.

Halogen-Substituted Derivatives

  • 4-Iodo-2-(methylthio)pyrimidine (): Substitution with iodine at position 4 introduces a heavy atom, which may enhance crystallinity for X-ray studies. The methylthio group at position 2 is electronically similar to the target compound but lacks the pyridinylmethyl extension. The iodo group acts as a leaving group, enabling nucleophilic substitution reactions .

Fused-Ring Systems

  • Benzothieno[3,2-d]pyrimidin-4-one derivatives (): These compounds feature a fused benzothiophene-pyrimidine ring system with thioether substituents. For instance, compound 8 (N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) inhibits COX-2 and iNOS, highlighting the role of thioether linkages in anti-inflammatory activity .

Hydrazone and Oxadiazole Derivatives

  • Pyrimidine hydrazones (): Derivatives like N'-(2-pyridylidene)-2-((pyrimidin-5-yl)thio)acetohydrazide (MIC: 31.25–250 µg/mL) show antimicrobial activity. The hydrazone linker introduces conformational flexibility, which may enhance binding to microbial targets compared to rigid thioethers .
  • 1,3,4-Oxadiazole derivatives (): These compounds combine pyrimidine with oxadiazole rings via thioether linkages. Their synthesis involves coupling 5-[(3-(pyrimidin-2-yl)thio)propyl]-1,3,4-oxadiazole-2-thiol with phenacyl bromides, demonstrating the versatility of thioether groups in modular drug design .

Antimicrobial Activity

Compound Substituents MIC (µg/mL) Key Feature Reference
Target compound 2-(2-pyridinylmethyl)thio N/A Thioether + pyridine
4h () 2-thiol, 6-pyridin-3-yl Not reported Thiol + pyridine
3a () Hydrazone + pyrimidinylthio 31.25–250 Hydrazone linker

SAR Insights :

  • Thioether vs. Thiol : Thioethers generally exhibit higher metabolic stability than thiols, which are prone to oxidation .
  • Pyridine Moieties : The presence of pyridine (as in the target compound) may enhance π-π stacking interactions with biological targets, improving binding affinity .

Anti-Inflammatory Activity

Compound Substituents IC₅₀ (µM) Target Enzyme Reference
Benzothieno[3,2-d]pyrimidine 8 Cyclohexylthio 6.539 α-Amylase
Target compound 2-(2-pyridinylmethyl)thio N/A N/A

SAR Insights :

  • Meta-Substitution : Halogenated meta-substituted derivatives (e.g., compound 5c in ) show superior enzyme inhibition compared to ortho/para isomers, suggesting steric and electronic optimization is critical .

Biological Activity

Pyrimidine, 2-[(2-pyridinylmethyl)thio]-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Enzymes and Pathways

The primary target of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- is collagen prolyl 4-hydroxylase, an enzyme crucial for collagen biosynthesis. Inhibition of this enzyme leads to reduced collagen production, which is significant in various pathological conditions where collagen deposition is excessive, such as fibrosis and certain cancers.

Biochemical Pathways Affected

The compound disrupts the collagen biosynthesis pathway by inhibiting the activity of collagen prolyl 4-hydroxylase. This inhibition results in decreased levels of hydroxyproline, a key component of collagen, thereby affecting tissue remodeling and repair processes.

Biological Activities

  • Antimicrobial Activity
    • Pyrimidine derivatives have shown promising antimicrobial properties. Studies indicate that they exhibit significant activity against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects
    • The compound demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). These actions lead to a reduction in inflammatory responses at the molecular level .
  • Anticancer Potential
    • Preliminary studies suggest that Pyrimidine, 2-[(2-pyridinylmethyl)thio]- may possess anticancer properties. Its ability to inhibit collagen synthesis could be leveraged in treating cancers characterized by excessive fibrosis or abnormal collagen deposition .

Pharmacokinetics

The pharmacokinetic profile of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- has not been extensively characterized. However, its sulfur-containing structure may influence its metabolic pathways and oxidative processes within biological systems. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryInhibition of PGE2, iNOS, COX-2 ,
AnticancerInhibition of collagen synthesis,

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including Pyrimidine, 2-[(2-pyridinylmethyl)thio]-. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with Pyrimidine, 2-[(2-pyridinylmethyl)thio]- resulted in decreased expression levels of COX-2 and iNOS in human cell lines exposed to inflammatory stimuli. This suggests that the compound could serve as a novel anti-inflammatory agent with applications in chronic inflammatory diseases .

Q & A

Q. What multi-target approaches are effective for pyrimidine derivatives in dual antiviral therapy?

  • Methodological Answer : Dual inhibitors targeting viral entry and replication are designed via scaffold hybridization. For example, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides inhibit both respiratory syncytial virus fusion and influenza neuraminidase. Parallel screening in plaque reduction and time-of-addition assays validates dual mechanisms .

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